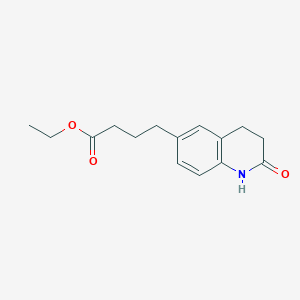![molecular formula C16H10N2O2 B11859081 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol CAS No. 112518-99-7](/img/structure/B11859081.png)
5-(Benzo[d]oxazol-2-yl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hidroxi-5-(benzo[d]oxazol-2-il)quinolina es un compuesto heterocíclico que combina las características estructurales del benzoxazol y la quinolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 8-Hidroxi-5-(benzo[d]oxazol-2-il)quinolina generalmente implica la condensación de 2-aminofenol con 2-cloroquinolina-8-carbaldehído en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente como etanol o acetonitrilo, con una base como carbonato de potasio o hidróxido de sodio para facilitar la reacción de condensación .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para 8-Hidroxi-5-(benzo[d]oxazol-2-il)quinolina no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
8-Hidroxi-5-(benzo[d]oxazol-2-il)quinolina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en la porción de quinolina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Derivados oxidados de los anillos de quinolina o benzoxazol.
Reducción: Formas reducidas de los anillos de quinolina o benzoxazol.
Sustitución: Derivados de quinolina o benzoxazol sustituidos.
Aplicaciones Científicas De Investigación
8-Hidroxi-5-(benzo[d]oxazol-2-il)quinolina se ha explorado para diversas aplicaciones de investigación científica:
Química medicinal: El compuesto tiene potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente por sus propiedades antimicrobianas y anticancerígenas.
Ciencia de materiales: Se puede utilizar en la síntesis de nuevos materiales con propiedades electrónicas u ópticas únicas.
Síntesis orgánica: El compuesto sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Mecanismo De Acción
El mecanismo de acción de 8-Hidroxi-5-(benzo[d]oxazol-2-il)quinolina en sistemas biológicos implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o unirse a receptores específicos, modulando así las vías biológicas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y las modificaciones estructurales del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Benzo[d]oxazol-2-il)quinolina
- 5-(Benzo[d]oxazol-2-il)imidazol
- 2-(Benzo[d]oxazol-2-il)bencimidazol
Singularidad
8-Hidroxi-5-(benzo[d]oxazol-2-il)quinolina es única debido a sus características estructurales combinadas de benzoxazol y quinolina, que confieren propiedades químicas y biológicas distintas. Esta dualidad le permite participar en una gama más amplia de reacciones químicas y exhibir diversas actividades biológicas en comparación con sus componentes individuales .
Propiedades
Número CAS |
112518-99-7 |
|---|---|
Fórmula molecular |
C16H10N2O2 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
5-(1,3-benzoxazol-2-yl)quinolin-8-ol |
InChI |
InChI=1S/C16H10N2O2/c19-13-8-7-11(10-4-3-9-17-15(10)13)16-18-12-5-1-2-6-14(12)20-16/h1-9,19H |
Clave InChI |
RHJSRHUUNSTVDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=C4C=CC=NC4=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



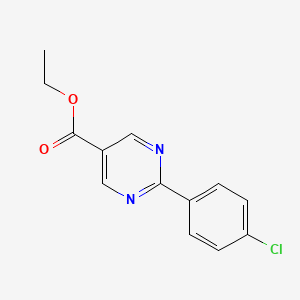
![8-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11859014.png)
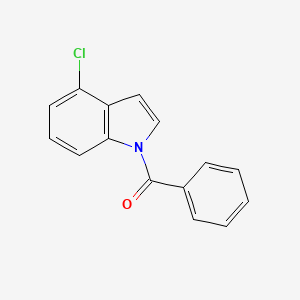

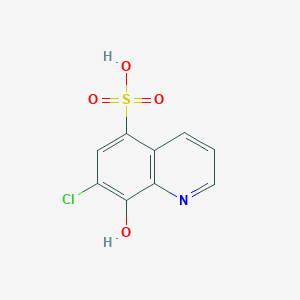
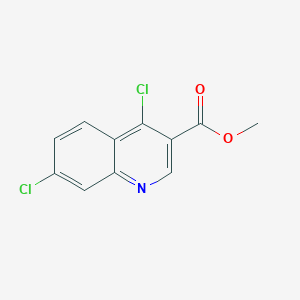
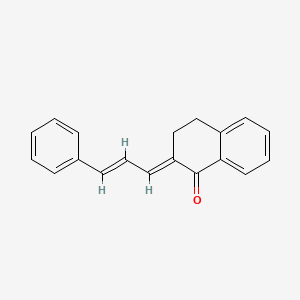

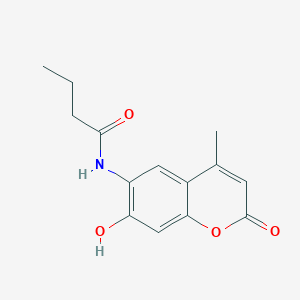
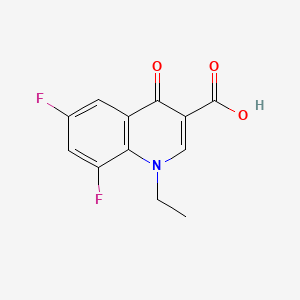
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)
